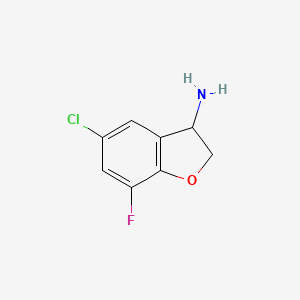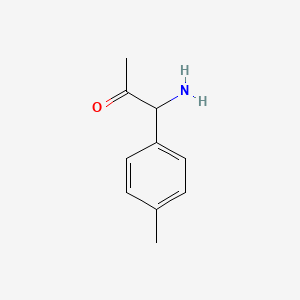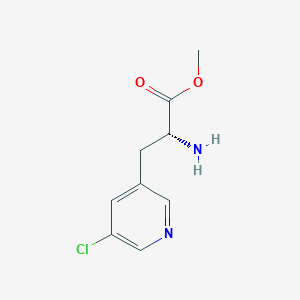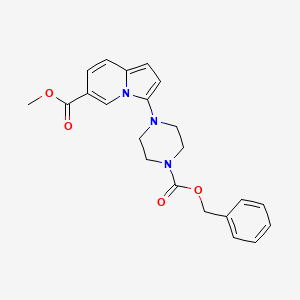![molecular formula C24H23ClN2O5 B13042626 4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
The synthesis of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves several steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the nitro group: Nitration of the biphenyl core using a mixture of concentrated nitric and sulfuric acids.
Attachment of the methoxybenzyl group: This step involves the use of a Williamson ether synthesis, where the nitro-biphenyl compound reacts with 4-methoxybenzyl chloride in the presence of a base.
Chlorination: Introduction of the chlorine atom can be done using thionyl chloride or another chlorinating agent.
Morpholine ring formation: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the final product.
Analyse Des Réactions Chimiques
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine ring can also interact with various receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-Methoxybenzyl chloride: Used in similar synthetic applications but lacks the nitro and morpholine groups.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions but does not have the same biological activity.
4-Methoxybenzoyl chloride: Used in acylation reactions but lacks the biphenyl and morpholine components.
The uniqueness of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C24H23ClN2O5 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
4-[4-[2-chloro-5-[(4-methoxyphenyl)methoxy]-4-nitrophenyl]phenyl]morpholine |
InChI |
InChI=1S/C24H23ClN2O5/c1-30-20-8-2-17(3-9-20)16-32-24-14-21(22(25)15-23(24)27(28)29)18-4-6-19(7-5-18)26-10-12-31-13-11-26/h2-9,14-15H,10-13,16H2,1H3 |
Clé InChI |
WVSYFKYHCCLUDK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)C3=CC=C(C=C3)N4CCOCC4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





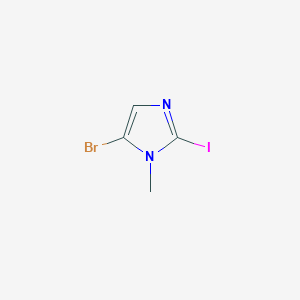
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)


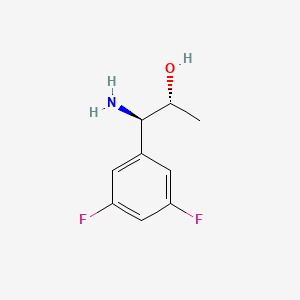

![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
